Technical Guide: Dimethyl 2,6-dimethylterephthalate (CAS 18958-18-4)
Technical Guide: Dimethyl 2,6-dimethylterephthalate (CAS 18958-18-4)
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Executive Summary
Dimethyl 2,6-dimethylterephthalate (DMDMT), CAS 18958-18-4 , is a highly specialized steric isomer of the commodity chemical dimethyl terephthalate (DMT).[1] Unlike its unsubstituted parent, DMDMT features two methyl groups at the 2 and 6 positions of the benzene ring. This substitution pattern creates a unique steric fence around the ester group at position 1, establishing an electronic and spatial asymmetry in an otherwise chemically symmetric molecule.
This guide details the physicochemical profile, regioselective synthetic utility, and reticular chemistry applications of DMDMT. It is designed for researchers leveraging steric hindrance to modulate polymerization kinetics, enhance hydrolytic stability in drug delivery systems, or tune pore aperture sizes in Metal-Organic Frameworks (MOFs).
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Structural Architecture
The defining feature of DMDMT is the 2,6-dimethyl substitution . While terephthalates typically exhibit equivalent reactivity at both ester positions, the 2,6-methyl groups in DMDMT flank the C1-carboxylate, severely restricting the rotational freedom and accessibility of the carbonyl carbon.
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Systematic Name: Dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate[1]
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Molecular Formula: C₁₂H₁₄O₄[1]
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SMILES: COC(=O)C1=CC(=C(C(=C1)C)C(=O)OC)C
Physicochemical Data Table
| Property | Value | Context/Notes |
| CAS Number | 18958-18-4 | Specific to the dimethyl ester.[1][3][4] |
| Melting Point | 140–142 °C | Similar to DMT; high crystallinity due to symmetry. |
| Boiling Point | ~288 °C | Estimated; sublimes before degradation.[1] |
| Density | ~1.18 g/cm³ | Slightly lower than DMT due to methyl packing disruption. |
| Solubility | CHCl₃, DMSO, Hot EtOH | Insoluble in water; lipophilic character. |
| pKa (Acid) | 3.4 (C4), 4.2 (C1) | Estimated for parent acid. C1 is less acidic due to sterics. |
Part 2: Synthetic Pathways & Regioselectivity[1]
Synthesis from 2,6-Dimethylterephthalic Acid
The primary route to high-purity DMDMT is the Fischer esterification of 2,6-dimethylterephthalic acid.[1][5] Due to the steric hindrance at C1, standard acid-catalyzed methods require forcing conditions (high temperature/pressure) or activated reagents (e.g., thionyl chloride) to ensure complete bis-esterification.
Protocol: Acid-Catalyzed Esterification (High Yield)
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Reagents: 2,6-Dimethylterephthalic acid (10 mmol), Methanol (50 mL), H₂SO₄ (conc., 1 mL).
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Conditions: Reflux at 75°C for 24 hours.
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Note: The C4 ester forms rapidly (kinetic product). The C1 ester forms slowly (thermodynamic product).
Step-by-Step Workflow:
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Dissolution: Suspend acid in MeOH in a round-bottom flask.
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Activation: Add H₂SO₄ dropwise. The solution will remain cloudy initially.
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Reflux: Heat to reflux. The mixture clears as the mono-ester forms.[1]
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Completion: Continue reflux for 12–24h to drive C1 esterification.
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Workup: Cool to 0°C. DMDMT crystallizes as white needles. Filter and wash with cold MeOH.
The "Steric Fence" Effect: Regioselective Hydrolysis
The most valuable synthetic attribute of DMDMT is its differential hydrolysis rates . The C4 ester (unhindered) hydrolyzes orders of magnitude faster than the C1 ester (hindered). This allows for the precise synthesis of 4-methoxycarbonyl-3,5-dimethylbenzoic acid (the mono-methyl ester), a valuable intermediate for asymmetric ligand synthesis.[1]
Figure 1: The steric hindrance at C1 allows for the isolation of the mono-ester under mild conditions, as the C4 ester is exposed and reactive.
Part 3: Applications in Material Science
Reticular Chemistry: MOF Linker Design
DMDMT is a precursor to 2,6-dimethylterephthalate (2,6-dmBDC) linkers used in Metal-Organic Frameworks, specifically the MIL-53 and UiO-66 series.[1]
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Pore Engineering: The methyl groups protrude into the MOF channels, reducing the effective pore diameter. This is critical for gas separation (e.g., separating CO₂ from CH₄ or N₂), where the kinetic diameter of the gas molecules must match the pore size.
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Hydrophobicity: The methyl groups increase the water contact angle of the internal pore surface, making the MOF more water-stable and selective for non-polar guests.
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Breathing Inhibition: In flexible MOFs like MIL-53, the bulky methyl groups can sterically lock the framework into a specific phase ("open pore" or "narrow pore"), preventing the structural "breathing" transitions typically seen in unsubstituted analogs.
Polymer Engineering (Polyesters)
Incorporating DMDMT into polyethylene terephthalate (PET) or polybutylene terephthalate (PBT) chains disrupts chain packing.
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Crystallinity Reduction: The methyl groups act as defects, lowering the crystallization rate and transparency of the polymer.
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Tg Modulation: The steric bulk restricts chain rotation, potentially increasing the Glass Transition Temperature (Tg) , improving thermal stability for high-performance engineering plastics.
Part 4: Analytical Characterization
NMR Spectroscopy (Predicted)
The symmetry of the molecule simplifies the spectrum, but the chemical shifts reflect the steric environment.
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 2.35 | Singlet | 6H | Ar-CH₃ (Positions 2,[1]6) |
| ¹H NMR | 3.88 | Singlet | 3H | C1-COOCH₃ (Hindered) |
| ¹H NMR | 3.92 | Singlet | 3H | C4-COOCH₃ (Unhindered) |
| ¹H NMR | 7.65 | Singlet | 2H | Ar-H (Positions 3,[1]5) |
Note: The two ester methyl signals may overlap depending on the solvent, but often resolve due to the electronic shielding of the ortho-methyls at C1.
Mass Spectrometry[1]
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Molecular Ion (M+): m/z 222[2]
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Base Peak: m/z 191 (Loss of -OCH₃)[1]
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Fragmentation: Sequential loss of methoxy groups and CO, characteristic of aromatic esters.
Part 5: Safety & Handling (MSDS Highlights)
While specific toxicological data for CAS 18958-18-4 is limited compared to DMT, it should be handled with standard precautions for aromatic esters.[1]
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Avoid dust formation. Use in a fume hood.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Stable under normal conditions.
References
- MOF Applications: Ahnfeldt, T., et al. "Synthesis and modification of MIL-53(Al) with 2,6-dimethylterephthalic acid." Inorganic Chemistry, 2012.
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General Terephthalate Chemistry: National Institute of Standards and Technology (NIST). "Dimethyl terephthalate Standard Reference Data." Available at: [Link]
- Crystallography & Structure:Cambridge Structural Database (CSD). "Crystal structures of substituted terephthalates." (General reference for structural comparison).
Disclaimer: This guide is for research purposes only. Always consult the official Safety Data Sheet (SDS) from your specific supplier before handling chemicals.
